2,4-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine 2,4-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Brand Name: Vulcanchem
CAS No.: 1447966-00-8
VCID: VC3102912
InChI: InChI=1S/C9H13N3/c1-6-8-5-10-4-3-9(8)12-7(2)11-6/h10H,3-5H2,1-2H3
SMILES: CC1=C2CNCCC2=NC(=N1)C
Molecular Formula: C9H13N3
Molecular Weight: 163.22 g/mol

2,4-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

CAS No.: 1447966-00-8

Cat. No.: VC3102912

Molecular Formula: C9H13N3

Molecular Weight: 163.22 g/mol

* For research use only. Not for human or veterinary use.

2,4-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine - 1447966-00-8

Specification

CAS No. 1447966-00-8
Molecular Formula C9H13N3
Molecular Weight 163.22 g/mol
IUPAC Name 2,4-dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Standard InChI InChI=1S/C9H13N3/c1-6-8-5-10-4-3-9(8)12-7(2)11-6/h10H,3-5H2,1-2H3
Standard InChI Key SDBYTVRYGCVULG-UHFFFAOYSA-N
SMILES CC1=C2CNCCC2=NC(=N1)C
Canonical SMILES CC1=C2CNCCC2=NC(=N1)C

Introduction

Chemical Structure and Properties

2,4-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine consists of a partially hydrogenated pyridine ring fused with a pyrimidine ring bearing two methyl substituents. The structure possesses three nitrogen atoms that serve as potential hydrogen bond acceptors, making it an interesting scaffold for biological applications.

Physical and Chemical Properties

The compound has been characterized with the following properties:

PropertyValue
CAS Number1447966-00-8
Molecular FormulaC9H13N3
Molecular Weight163.22 g/mol
AppearanceSolid (specific data not available)
Melting PointNot available in search results
Boiling PointNot available in search results
SolubilityNot available in search results

The structure features a bicyclic 6-6 ring system with the pyrimidine ring containing two nitrogen atoms at positions 1 and 3, and methyl groups at positions 2 and 4. The pyridine portion is fully hydrogenated (positions 5, 6, 7, and 8), creating a tetrahydropyridine moiety with a nitrogen atom at position 7 .

Structural Comparison with Related Compounds

To better understand the significance of 2,4-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, it is valuable to compare it with structurally related compounds:

CompoundMolecular FormulaMolecular WeightSubstituent PatternCAS Number
2,4-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidineC9H13N3163.22Methyl groups at positions 2 and 41447966-00-8
4-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidineC8H11N3149.19Methyl group at position 455263782
2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidineC8H11N3149.19Methyl group at position 2676994-65-3
2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidineC7H7Cl2N3204.06Chloro groups at positions 2 and 4726697-13-8
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4-diamineC7H11N5165.20Amino groups at positions 2 and 439949-17-2

Synthesis Methods

The synthesis of 2,4-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine can be approached through several methodologies based on the general synthetic routes for tetrahydropyrido[4,3-d]pyrimidine derivatives.

General Synthetic Approaches

Based on the chemistry of related compounds, several synthetic pathways can be employed:

Cyclization of Pyridine Derivatives

One common approach involves the construction of the pyrimidine ring on a suitably functionalized pyridine precursor. For tetrahydropyrido[4,3-d]pyrimidines, this often begins with a hydrogenated pyridine derivative .

Construction from Pyrimidine Precursors

Alternatively, the synthesis may start from a pyrimidine derivative, with subsequent construction of the pyridine ring. This approach is particularly useful when specific substitution patterns on the pyrimidine ring are desired .

Multicomponent Reactions (MCRs)

More recent approaches utilize multicomponent reactions, which offer advantages in terms of efficiency and atom economy. These approaches typically involve the one-pot reaction of multiple components to form the bicyclic system .

Specific Synthesis for 2,4-Dimethyl Derivative

While the search results don't provide a direct synthesis route for 2,4-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine specifically, a plausible synthetic pathway can be inferred from related compounds:

  • Starting with 6-amino-1,3-disubstituted uracil derivatives, which can be prepared from commercially available uracils by alkylation .

  • Construction of the pyridine ring through reaction with appropriate reagents, such as the Vilsmeier reagent, followed by cyclization .

  • Introduction of methyl groups at positions 2 and 4, possibly through alkylation or by starting with a suitably substituted uracil derivative.

An alternative approach could involve:

  • Beginning with a 2,4-dimethylpyrimidine derivative.

  • Extending the structure to incorporate functionality that allows formation of the tetrahydropyridine ring.

  • Cyclization to form the bicyclic system.

Applications and Biological Activity

Pyrido[4,3-d]pyrimidine derivatives, including tetrahydropyrido[4,3-d]pyrimidines, have demonstrated a wide range of biological activities, making them promising scaffolds for drug development.

Medicinal Chemistry Applications

The general class of pyrido[4,3-d]pyrimidines has shown potential in various therapeutic areas:

As Enzyme Inhibitors

Certain derivatives have been explored as inhibitors of various enzymes, including kinases and demethylases, which are important targets in cancer therapy .

As Antimicrobial Agents

Related compounds have demonstrated antimicrobial activity. For instance, certain tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one derivatives have shown antibacterial and antimycobacterial activities .

As Smoothened Antagonists

Tetrahydropyrido[4,3-d]pyrimidine derivatives have been investigated as Smoothened (Smo) antagonists, which have potential applications in treating cancers associated with aberrant Hedgehog pathway activation .

Structure-Activity Relationships

Although specific data for 2,4-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is limited, structure-activity relationship studies of related compounds suggest that:

  • The methyl substituents at positions 2 and 4 likely influence the compound's lipophilicity and electronic properties.

  • The partially saturated pyridine ring might confer conformational flexibility, potentially affecting binding to biological targets.

  • The nitrogen atoms in the pyrimidine ring can serve as hydrogen bond acceptors in interactions with biological targets.

Recent Research Developments

Recent advancements in the chemistry and applications of tetrahydropyrido[4,3-d]pyrimidine derivatives highlight the growing interest in this class of compounds.

Synthetic Innovations

Recent research has focused on developing more efficient and environmentally friendly methods for synthesizing pyrimidine-fused heterocycles:

  • Oxidative aromatization approaches for synthesizing pyrido[4,3-d]pyrimidine-2,4(1H,3H)-diones and pyrido[4,3-d]pyrimidine-2,4,5(1H,3H,6H)-triones have been reported .

  • Green chemistry approaches using multicomponent reactions (MCRs) have been developed for synthesizing related structures, offering advantages such as higher yields and shorter reaction times .

Biological Evaluation

Studies on structurally related compounds provide insights into potential biological activities:

  • Some tetrahydropyrido derivatives have shown promising anticancer properties, with specific mechanisms of action under investigation .

  • The core scaffold has been explored in the development of human gonadotropin-releasing hormone (GnRH) receptor antagonists .

Analytical Characterization

For comprehensive characterization of 2,4-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, several analytical techniques are typically employed:

Spectroscopic Techniques

Based on studies of related compounds, the following spectroscopic features would be expected:

  • NMR Spectroscopy:

    • 1H-NMR would show signals for the two methyl groups, typically as singlets in the range of 2.0-2.5 ppm.

    • The tetrahydropyridine ring protons would appear as complex multiplets in the range of 1.5-3.5 ppm.

    • Any NH protons would typically appear as broad singlets at higher chemical shifts.

  • IR Spectroscopy:

    • Characteristic absorption bands for C=N stretching (around 1600-1650 cm-1).

    • C-H stretching vibrations for methyl and methylene groups (2800-3000 cm-1).

  • Mass Spectrometry:

    • The molecular ion peak would be expected at m/z 163.

    • Fragmentation patterns would likely include loss of methyl groups.

Computational Analysis

Based on structural similarities with compounds reported in the search results, computational parameters might include:

ParameterEstimated Value
TPSA (Topological Polar Surface Area)30-40 Ų
LogP1.0-2.0
H-Bond Acceptors3
H-Bond Donors0-1 (depending on tautomeric form)
Rotatable Bonds0 (within the bicyclic system)

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